N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Routes
Research into similar quinoline derivatives, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has led to the development of new and practical synthetic routes. These routes are notable for their high yields and purity levels, indicating a strong interest in the efficient synthesis of complex quinoline compounds for further study and potential pharmaceutical applications (Ma Wenpeng et al., 2014).
Crystal Structure Analysis
The study of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has provided insights into their structural aspects, crystal structures, and fluorescence properties. This type of research is critical for understanding the physicochemical properties of new compounds, which can inform their potential applications in drug design and development (A. Karmakar et al., 2007).
Potential Biological Activities
Antifungal Agents
Derivatives of related structures have been identified as broad-spectrum antifungal agents, suggesting potential applications in treating fungal infections. The development of such compounds often involves optimizing their molecular structures for improved stability and efficacy (D. Bardiot et al., 2015).
Antitumor Activities
The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against various tumor cells. These findings highlight the potential of structurally related compounds in the development of new anticancer therapies (R. Ambros et al., 1988).
properties
CAS RN |
851404-30-3 |
---|---|
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide |
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.47 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
AAOZPMGRMAWYJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.